5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one
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Overview
Description
5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-onesThese compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylumbelliferone and benzyl bromide.
Benzylation: The hydroxyl groups at positions 5 and 7 of 4-methylumbelliferone are benzylated using benzyl bromide in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one structure to dihydrochromen-2-one.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5,7-bis(benzyloxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one
- 5,7-bis(benzyloxy)-3-chloro-4-methyl-chromen-2-one
- 5,7-bis(benzyloxy)-2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one
Uniqueness
5,7-bis(benzyloxy)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-methyl-5,7-bis(phenylmethoxy)chromen-2-one |
InChI |
InChI=1S/C24H20O4/c1-17-12-23(25)28-22-14-20(26-15-18-8-4-2-5-9-18)13-21(24(17)22)27-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
ZGPAVSFWWIHYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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